molecular formula C17H17N5O2 B12016481 3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide CAS No. 452089-90-6

3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide

Cat. No.: B12016481
CAS No.: 452089-90-6
M. Wt: 323.35 g/mol
InChI Key: DJKMYZKTKJCCSS-PDGQHHTCSA-N
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Description

3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide typically involves the following steps:

    Formation of the Benzotriazole Moiety: This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.

    Hydrazide Formation: The benzotriazole is then reacted with a suitable hydrazine derivative to form the hydrazide linkage.

    Condensation Reaction: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions could target the hydrazide linkage or the benzotriazole ring.

    Substitution: Substitution reactions might occur at the benzotriazole ring or the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The benzotriazole moiety could play a role in binding to metal ions or other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole Derivatives: Compounds with similar benzotriazole structures.

    Hydrazides: Other hydrazide-containing compounds.

Uniqueness

The unique combination of the benzotriazole moiety and the hydrazide linkage in 3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide may confer specific properties that are not found in other compounds, such as enhanced stability, reactivity, or biological activity.

Properties

CAS No.

452089-90-6

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]propanamide

InChI

InChI=1S/C17H17N5O2/c1-12(13-5-4-6-14(23)11-13)18-20-17(24)9-10-22-16-8-3-2-7-15(16)19-21-22/h2-8,11,23H,9-10H2,1H3,(H,20,24)/b18-12-

InChI Key

DJKMYZKTKJCCSS-PDGQHHTCSA-N

Isomeric SMILES

C/C(=N/NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC(=CC=C3)O

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=CC=C3)O

Origin of Product

United States

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